molecular formula C41H38FN5O4S B609854 PC786 CAS No. 1902114-15-1

PC786

Cat. No.: B609854
CAS No.: 1902114-15-1
M. Wt: 715.8 g/mol
InChI Key: VTCJNYICQADBJD-UHFFFAOYSA-N
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Description

PC786 is a novel antiviral compound designed for the treatment of respiratory syncytial virus (RSV) infections. It is a non-nucleoside inhibitor of the RSV L protein polymerase, which is essential for viral replication. This compound is particularly notable for its potent and selective antiviral activity against both RSV-A and RSV-B strains .

Preparation Methods

The synthesis of PC786 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is designed for inhalation delivery, which requires careful formulation to ensure stability and efficacy .

Chemical Reactions Analysis

PC786 primarily undergoes reactions related to its antiviral activity. It inhibits the RNA-dependent RNA polymerase (RdRp) activity of RSV, which is crucial for viral replication. The compound’s activity is largely unaffected by the multiplicity of infection and remains effective even in the presence of established RSV replication . The major product formed from these reactions is the inhibition of RSV replication, leading to a reduction in viral load .

Scientific Research Applications

PC786 has been extensively studied for its potential in treating RSV infections. It has demonstrated significant antiviral activity in preclinical studies, reducing viral loads to undetectable levels in animal models. The compound has also shown promise in clinical trials, where it was well-tolerated and exhibited potent antiviral effects . Beyond its primary application in treating RSV, this compound’s mechanism of action suggests potential utility in other viral infections that rely on similar polymerase activities .

Mechanism of Action

PC786 exerts its effects by inhibiting the RSV L protein polymerase, a key enzyme in the viral replication process. This inhibition prevents the synthesis of viral RNA, thereby halting the replication of the virus. The compound’s activity is characterized by a rapid onset and sustained inhibition of RSV replication . Molecular studies have shown that this compound binds to the polymerase enzyme, inducing conformational changes that disrupt its function .

Properties

IUPAC Name

N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCJNYICQADBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H38FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902114-15-1
Record name PC-786
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PC-786
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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